1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione
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Overview
Description
1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione is a complex organic compound with a unique structure that includes an oxazolidinone ring and a phenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione typically involves the formation of the oxazolidinone ring followed by the introduction of the phenylpropane moiety. One common method involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. The phenylpropane moiety can then be introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are often chosen to enhance the efficiency of the reactions and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The phenyl ring and other parts of the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylpropane moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione
- This compound analogs
- Other oxazolidinone derivatives
Uniqueness
This compound is unique due to its specific combination of an oxazolidinone ring and a phenylpropane backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
623562-05-0 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H17NO4/c1-10(2)12-9-20-15(19)16(12)14(18)8-13(17)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1 |
InChI Key |
OTUZHDZPRLCWPD-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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